4-Bromo-2-fluoro-1-((2-methoxyethoxy)methyl)benzene

Catalog No.
S891625
CAS No.
166960-01-6
M.F
C10H12BrFO2
M. Wt
263.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-fluoro-1-((2-methoxyethoxy)methyl)benzen...

CAS Number

166960-01-6

Product Name

4-Bromo-2-fluoro-1-((2-methoxyethoxy)methyl)benzene

IUPAC Name

4-bromo-2-fluoro-1-(2-methoxyethoxymethyl)benzene

Molecular Formula

C10H12BrFO2

Molecular Weight

263.1 g/mol

InChI

InChI=1S/C10H12BrFO2/c1-13-4-5-14-7-8-2-3-9(11)6-10(8)12/h2-3,6H,4-5,7H2,1H3

InChI Key

VNDIRXMSMUPSIH-UHFFFAOYSA-N

SMILES

COCCOCC1=C(C=C(C=C1)Br)F

Canonical SMILES

COCCOCC1=C(C=C(C=C1)Br)F

4-Bromo-2-fluoro-1-((2-methoxyethoxy)methyl)benzene is an aromatic compound characterized by the presence of bromine and fluorine substituents on a benzene ring, alongside a methoxyethoxy side chain. Its molecular formula is C₉H₁₀BrFO₂, with a molecular weight of approximately 249.08 g/mol. This compound is notable for its unique combination of halogenated and ether functionalities, which may influence its chemical reactivity and biological properties .

The chemical behavior of 4-Bromo-2-fluoro-1-((2-methoxyethoxy)methyl)benzene can be influenced by its functional groups. Common reactions may include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles.
  • Electrophilic Aromatic Substitution: The presence of the fluorine atom can direct electrophiles to the ortho and para positions relative to itself, allowing for further functionalization of the benzene ring.
  • Deprotection Reactions: The methoxyethoxy group can be hydrolyzed under acidic or basic conditions to yield a hydroxymethyl derivative.

The synthesis of 4-Bromo-2-fluoro-1-((2-methoxyethoxy)methyl)benzene can be approached through several methods:

  • Bromination and Fluorination:
    • Starting from a suitable benzene derivative, bromination can be performed using bromine in the presence of a catalyst, followed by fluorination using reagents such as Selectfluor.
  • Etherification:
    • The methoxyethoxy group can be introduced via etherification reactions using appropriate alkyl halides and alcohols under acidic conditions.
  • Methylation:
    • Methylation of the resulting compound can be achieved through standard methylation techniques such as using dimethyl sulfate or methyl iodide in the presence of a base.

4-Bromo-2-fluoro-1-((2-methoxyethoxy)methyl)benzene has potential applications in various fields:

  • Pharmaceuticals: As a building block in drug design due to its unique structural features.
  • Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

The versatility of this compound makes it an interesting candidate for further research and development.

Interaction studies involving 4-Bromo-2-fluoro-1-((2-methoxyethoxy)methyl)benzene are crucial for understanding its behavior in biological systems. Potential areas of study include:

  • Protein Binding Studies: Investigating how this compound interacts with proteins could provide insights into its pharmacological potential.
  • Metabolic Pathways: Understanding how it is metabolized in vivo can help predict its efficacy and safety profile.

Several compounds share structural similarities with 4-Bromo-2-fluoro-1-((2-methoxyethoxy)methyl)benzene. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity Score
4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene439814-87-60.86
(5-Bromo-2-fluorophenyl)methanol99725-13-00.92
1-Bromo-4-(2-methoxyethoxy)methylbenzene337535-43-00.88
(3-Bromo-2,5-difluorophenyl)methanol1159186-56-70.83
4-Bromo-2-fluoro-6-methoxybenzaldehyde856767-09-40.69

This table illustrates that while these compounds share certain structural features, the presence of specific substituents in 4-Bromo-2-fluoro-1-((2-methoxyethoxy)methyl)benzene may confer unique properties and reactivities that differentiate it from others.

XLogP3

2.2

Dates

Last modified: 08-16-2023

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